N-(2-chloropyridin-3-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide
Description
Properties
IUPAC Name |
N-(2-chloropyridin-3-yl)-2-(4-oxoquinazolin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN4O2/c16-14-12(6-3-7-17-14)19-13(21)8-20-9-18-11-5-2-1-4-10(11)15(20)22/h1-7,9H,8H2,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUCGSFGCXKSBPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)NC3=C(N=CC=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2-chloropyridin-3-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyridine derivative: Starting with a chloropyridine precursor, various functional groups can be introduced through substitution reactions.
Synthesis of the quinazolinone moiety: This can be achieved through cyclization reactions involving anthranilic acid derivatives.
Coupling reactions: The final step often involves coupling the pyridine derivative with the quinazolinone moiety using reagents like acyl chlorides or anhydrides under specific conditions (e.g., elevated temperatures, catalysts).
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors, automated synthesis, and rigorous purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the nitrogen atoms or the aromatic rings.
Reduction: Reduction reactions could target the carbonyl group in the quinazolinone moiety.
Substitution: The chlorine atom on the pyridine ring can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, alcohols.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield N-oxides, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, “N-(2-chloropyridin-3-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide” can be used as a building block for synthesizing more complex molecules.
Biology
Biologically, compounds with similar structures have been investigated for their potential as enzyme inhibitors, antimicrobial agents, and anticancer drugs.
Medicine
In medicine, derivatives of quinazolinone and pyridine are often explored for their pharmacological properties, including anti-inflammatory and analgesic effects.
Industry
Industrially, such compounds might be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action for “N-(2-chloropyridin-3-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide” would depend on its specific biological target. Generally, compounds of this type might inhibit enzymes by binding to their active sites or interfere with DNA replication in cancer cells.
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing groups (e.g., nitro in 11r) and extended conjugation (e.g., styryl in 11o) enhance thermal stability (higher melting points) .
- Methoxy substituents (e.g., 11o) improve synthetic yields compared to nitro or bromo analogs, likely due to reduced steric hindrance .
Antitubercular Derivatives
The 4-oxoquinazolin-3(4H)-yl acetamide scaffold has been modified for antitubercular activity. Notable examples include:
Key Observations :
- Chloro substituents (e.g., 6-chloro in InhA inhibitors) enhance binding affinity to mycobacterial targets .
- Piperazine-linked derivatives exhibit potent activity (MIC 1.56–6.25 µg/mL), likely due to improved membrane permeability .
Antioxidant and Pharmacokinetic Profiles
Key Observations :
- Thiophene-containing analogs (e.g., 1b) exhibit superior antioxidant activity due to enhanced radical stabilization .
- All compounds show favorable intestinal absorption, supporting oral bioavailability .
Analytical Characterization
- NMR : Distinct 1H-NMR signals for styryl protons (δ 6.8–7.8 ppm) and acetamide carbonyls (δ 165–170 ppm) confirm structural integrity .
- EI-MS : Molecular ion peaks (e.g., m/z 455.19 for 11m) validate calculated formulas .
Contradictions and Limitations
- Yield Discrepancies : Anticancer derivatives with nitro groups (e.g., 11r, 47.9% yield) show lower efficiency compared to methoxy analogs (60–68.8%), suggesting substituent-dependent reactivity .
- Activity Gaps : While some derivatives (e.g., 11r) are prioritized for anticancer studies, their exact mechanisms remain unelucidated, unlike antitubercular analogs with well-defined targets (e.g., InhA) .
Biological Activity
N-(2-chloropyridin-3-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article summarizes the current understanding of its biological activity, including antimicrobial properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound can be categorized as a hybrid molecule featuring both a chloropyridine and a quinazolinone moiety. Its structure can be represented as follows:
This structural combination suggests potential interactions with various biological targets, particularly in antimicrobial and anticancer applications.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds structurally similar to this compound. For instance, research on N-substituted phenyl-2-chloroacetamides indicated their effectiveness against various pathogens, including Gram-positive bacteria like Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), as well as some yeast strains like Candida albicans .
Key Findings:
- Effectiveness : Compounds with halogenated substituents, such as chloro and fluoro groups, demonstrated enhanced antimicrobial activity due to increased lipophilicity, facilitating better membrane penetration .
- Structure-Activity Relationship : The position of substituents on the phenyl ring significantly influenced biological activity, with certain configurations yielding higher efficacy against specific bacterial strains .
Case Studies
- Antimicrobial Screening : A study evaluated twelve newly synthesized N-(substituted phenyl)-2-chloroacetamides, revealing that those containing halogenated substituents were among the most active against Gram-positive bacteria . This finding supports the hypothesis that structural modifications can enhance biological properties.
- Quantitative Structure-Activity Relationship (QSAR) : The use of QSAR models helped predict the biological activity of various derivatives based on their chemical structure. This approach allows for rational design in developing new compounds with desired biological effects .
Summary of Biological Activities
| Activity Type | Target Organisms | Efficacy |
|---|---|---|
| Antimicrobial | Staphylococcus aureus, MRSA | High efficacy |
| Antifungal | Candida albicans | Moderate efficacy |
| Structure-Activity | Correlation with substituent position | Varies significantly |
Q & A
Q. What are the key synthetic routes for N-(2-chloropyridin-3-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide, and what reaction conditions optimize yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions, including:
- Substitution : Reacting 2-chloro-3-aminopyridine with a quinazolinone precursor under alkaline conditions to introduce the acetamide linkage .
- Condensation : Using coupling agents like EDC or DCC to facilitate amide bond formation between the chloropyridine amine and the quinazolinone acetic acid derivative .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the final product.
Optimal conditions include solvent choice (DMF or acetonitrile), temperature control (room temperature for condensation, reflux for substitution), and catalyst use (e.g., triethylamine). Reaction progress is monitored via TLC, and yields are improved by maintaining anhydrous conditions .
Q. Which spectroscopic techniques are essential for characterizing this compound, and what spectral markers confirm its structure?
- Methodological Answer :
- 1H NMR : Aromatic protons from the chloropyridine (δ 7.5–8.5 ppm) and quinazolinone (δ 7.0–8.0 ppm) moieties, with the amide NH signal at δ ~10 ppm .
- 13C NMR : Carbonyl signals at δ ~165–170 ppm (quinazolinone C=O and acetamide C=O) .
- HRMS : Molecular ion peak ([M+H]+) matching the theoretical molecular weight (e.g., C15H12ClN3O2: 301.06 g/mol).
- IR : Stretching vibrations for C=O (~1680 cm⁻¹) and N-H (~3300 cm⁻¹) confirm amide and quinazolinone groups .
Q. What are the primary structural features of this compound that contribute to its potential bioactivity?
- Methodological Answer :
- Quinazolinone Core : The 4-oxo group mimics ATP-binding motifs in kinases, enabling potential kinase inhibition .
- Chloropyridine Moiety : Enhances lipophilicity and facilitates π-π stacking with aromatic residues in target proteins .
- Acetamide Linker : Provides conformational flexibility, aiding in binding pocket accommodation .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the role of the chloropyridine and quinazolinone moieties in this compound?
- Methodological Answer :
- Analog Synthesis : Prepare derivatives with substituent variations (e.g., replacing Cl with F or Br on pyridine, modifying the quinazolinone’s 4-oxo group to thio or imino) .
- Biological Assays : Test analogs against kinase panels (e.g., EGFR, VEGFR) using enzymatic inhibition assays (IC50 determination) and cell viability assays (MTT on cancer cell lines) .
- Computational Validation : Perform molecular docking (AutoDock Vina) to correlate structural changes with binding affinity shifts .
Q. What computational strategies are effective in predicting the binding affinity of this compound with target proteins such as kinases?
- Methodological Answer :
- Docking Studies : Use Glide or Schrödinger Suite to model interactions with kinase ATP-binding pockets. Key interactions include hydrogen bonding with hinge residues (e.g., Met793 in EGFR) and hydrophobic contacts with the chloropyridine .
- MD Simulations : Run 100-ns simulations (AMBER/CHARMM) to assess binding stability and identify critical residues .
- Pharmacophore Modeling : Define features like hydrogen bond acceptors (quinazolinone C=O) and aromatic regions (chloropyridine) for virtual screening .
Q. How should researchers address discrepancies in reported biological activities of this compound analogs across different studies?
- Methodological Answer :
- Purity Verification : Confirm compound integrity via HPLC (>95% purity) and elemental analysis .
- Assay Standardization : Replicate experiments using identical cell lines (e.g., HepG2 for cytotoxicity) and protocols (e.g., 48-h incubation for MTT) .
- Solubility/Stability Checks : Use DMSO stocks with <0.1% water to prevent hydrolysis. Monitor degradation via LC-MS .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
